![molecular formula C21H15ClFN5O B2499299 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251672-01-1](/img/structure/B2499299.png)
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H15ClFN5O and its molecular weight is 407.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its pharmacological properties, along with substituents that enhance its biological activity. The presence of a chlorophenyl group and a fluorobenzyl moiety contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown promising results against non-small-cell lung cancer (NSCLC). A related triazole compound demonstrated an IC50 value of 6.06 µM , indicating effective cytotoxicity against cancer cells. Mechanistic studies revealed that these compounds induce apoptosis and reactive oxygen species (ROS) production, which are critical pathways in cancer therapy .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. A study highlighted the trypanocidal activity of 1,2,3-triazole analogs against Trypanosoma cruzi, the causative agent of Chagas disease. Certain analogs displayed IC50 values significantly lower than the standard treatment, Benznidazole (Bz), showcasing their potential as effective alternatives in treating parasitic infections .
COX Inhibition
The anti-inflammatory potential of triazole compounds has been explored through their inhibition of cyclooxygenase (COX) enzymes. In vitro evaluations revealed that some derivatives exhibited selective COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 µM . This suggests that modifications in the triazole structure can lead to improved selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Anticancer Evaluation
A series of 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer efficacy against various cancer cell lines. The most potent compound exhibited an IC50 value of 6.06 µM , with further analysis revealing significant apoptosis induction and ROS generation in treated cells .
Case Study 2: Trypanocidal Activity
In a comparative study on triazole derivatives against T. cruzi, several compounds showed superior activity compared to Benznidazole, with IC50 values as low as 0.21 µM for some analogs. These findings underscore the potential for developing new treatments for Chagas disease based on triazole scaffolds .
Data Summary
科学的研究の応用
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research in medicinal chemistry:
1. Antifungal Activity
Research indicates that derivatives of triazole compounds, including those similar to 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, have shown promising antifungal properties. A study synthesized various triazole derivatives and evaluated their efficacy against Candida species. Some compounds demonstrated greater effectiveness than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
2. Anticancer Potential
The triazole scaffold is known for its anticancer properties. Compounds derived from this structure have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies on related sulfonamide derivatives indicated significant cytotoxic activity against human cancer cell lines such as colon and breast cancer . The incorporation of the triazole moiety may enhance the anticancer activity due to its interaction with biological targets involved in cell proliferation.
Case Study 1: Antifungal Efficacy
In a study focusing on the synthesis of novel triazole derivatives, researchers evaluated their antifungal activity against clinical strains of Candida. The results showed that specific derivatives had a higher potency compared to established antifungal agents like fluconazole. This suggests that modifications in the triazole structure can lead to improved therapeutic agents for treating fungal infections .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of triazole-based compounds. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of synthesized compounds against various cancer types. The findings indicated that certain structural modifications could significantly enhance cytotoxic effects on cancer cells, highlighting the potential of triazole derivatives in cancer therapy .
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O/c22-16-5-7-17(8-6-16)28-20(14-9-11-24-12-10-14)19(26-27-28)21(29)25-13-15-3-1-2-4-18(15)23/h1-12H,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGRGCDCPWQYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。